![molecular formula C16H17F6NO2 B2698386 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 477848-36-5](/img/structure/B2698386.png)
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate
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Description
Scientific Research Applications
Synthesis and Glycosylation Reactions
This compound and its derivatives have been utilized in the synthesis and glycosylation of various sugar molecules. The potent combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for instance, has been shown to activate both armed and disarmed thioglycosides, facilitating the formation of diverse glycosidic linkages in good yield and selectivity (Crich & Smith, 2001). Similarly, the synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl thioglycosides demonstrated the effect of fluorine substituents on glycosylation stereoselectivity, highlighting the nuanced impact of electron-withdrawing substituents on reaction outcomes (Crich & Vinogradova, 2007).
Polymerization and Material Science
In the field of material science, the reactivity of trifluoromethyl groups has been exploited in the polymerization of ethylenic monomers. For example, ionic trifluoromethanesulfonates have been studied for their solvation properties and potential in creating novel polymer structures (Souverain et al., 1980). The development of novel copolymers through the use of trisubstituted ethylene monomers showcases the versatility of fluoro-substituted compounds in enhancing the properties of polymeric materials (Kharas et al., 2014).
Organic Synthesis and Catalysis
The role of fluoro-substituted compounds in organic synthesis and catalysis is well-documented. For instance, ethoxy-3-trifluoromethyl butadiene derivatives have been used as Diels-Alder components to access functionalized (trifluoromethyl)benzenes and pyridines, demonstrating the utility of such compounds in constructing complex molecular architectures (Volle & Schlosser, 2002). Moreover, the use of trifluoromethanesulfonic acid in catalyzing the ethylation of benzene highlights the effectiveness of fluoro-substituted catalysts in facilitating chemical transformations (Booth, Al-Kinany, & Laali, 1987).
properties
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6NO2/c17-15(18,19)12-6-4-5-11(9-12)14(24)25-13(16(20,21)22)10-23-7-2-1-3-8-23/h4-6,9,13H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVQKZPYTAGHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate |
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